1-(Benzylsulfanyl)-2-fluoro-5-methyl-4-nitrobenzene
Description
Properties
IUPAC Name |
1-benzylsulfanyl-2-fluoro-5-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2S/c1-10-7-14(12(15)8-13(10)16(17)18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEFRBQGAPHKMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)SCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Exchange Fluorination of Chloronitrobenzene Precursors
A widely used method for preparing fluoronitrobenzene derivatives is the halogen exchange reaction, where chloronitrobenzene compounds react with potassium fluoride (KF) or other alkali metal fluorides in polar aprotic solvents. This method is applicable to synthesize 2-fluoro-5-methyl-4-nitrobenzene intermediates.
-
- Solvent: Dimethyl sulfoxide (DMSO), sulfolane, or dimethylformamide (DMF)
- Temperature: 125–215 °C, often around 140–150 °C
- Phase-transfer catalysts: Quaternary ammonium salts such as N-(2-ethylhexyl)-4-(N',N'-dimethylamino)pyridinium chloride to enhance fluoride ion availability
- Reaction time: 1–6 hours
-
- Chloronitrobenzene derivative (e.g., 2-chloro-5-methyl-4-nitrobenzene) is suspended in the solvent with KF and catalyst.
- The mixture is heated under anhydrous conditions to facilitate nucleophilic substitution of chlorine by fluorine.
- After completion, the product is isolated by extraction and distillation.
Nitration of Fluorinated Aromatics
If the fluorinated intermediate is prepared first, nitration can be conducted to introduce the nitro group selectively.
-
- Nitrating agents: Fuming nitric acid and sulfuric acid mixture
- Temperature control: 0–5 °C during addition, followed by stirring at low temperature to avoid over-nitration
- Work-up: Quenching in chilled water, filtration, washing, and drying
Introduction of Benzylsulfanyl Group
The benzylsulfanyl substituent is introduced via nucleophilic aromatic substitution (S_NAr) on the fluoronitrobenzene intermediate.
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- React fluoronitrobenzene derivative with benzylthiol or benzylsulfide in the presence of a base such as potassium tert-butoxide.
- Solvent: Toluene or other suitable organic solvents.
- Temperature: 0–20 °C initially, then room temperature stirring for several hours.
- Work-up: Quenching with water, extraction, washing, and purification by recrystallization.
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Halogen Exchange Fluorination | Potassium fluoride, phase-transfer catalyst | DMSO, sulfolane | 140–215 °C | 80–85 | Anhydrous, polar aprotic solvent preferred |
| Nitration | Fuming nitric acid, sulfuric acid | None (acidic medium) | 0–5 °C | ~78 | Controlled addition, low temp to avoid over-nitration |
| Benzylsulfanyl substitution | Benzylthiol, potassium tert-butoxide | Toluene | 0–20 °C initially, then RT | 85–90 | Base-promoted nucleophilic aromatic substitution |
- The halogen exchange reaction benefits significantly from phase-transfer catalysts, which increase fluoride ion availability and reaction rates.
- Maintaining low water content (<1 wt%) in the reaction mixture is critical to prevent hydrolysis and maximize yield.
- Nitration steps require precise temperature control to avoid dinitration or degradation of sensitive substituents.
- The benzylsulfanyl substitution is efficiently performed under mild conditions with potassium tert-butoxide, which acts both as a base and nucleophile activator.
- Purification by recrystallization from petroleum ether or similar solvents improves product purity to >99% in most cases.
The preparation of 1-(Benzylsulfanyl)-2-fluoro-5-methyl-4-nitrobenzene involves a sequence of well-established aromatic substitution reactions. Starting from chloronitrobenzene precursors, halogen exchange fluorination under phase-transfer catalytic conditions yields fluoronitro intermediates with high efficiency. Subsequent nitration and benzylsulfanyl substitution steps proceed under controlled conditions to afford the target compound in high purity and yield. These methods are supported by diverse patents and industrial research, ensuring robust and scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions
1-(Benzylsulfanyl)-2-fluoro-5-methyl-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Potassium fluoride, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Precursor for Pharmaceuticals
The compound serves as a precursor for synthesizing biologically active molecules. Its unique structure allows for the modification of various functional groups, making it a valuable building block in drug development. For instance, the presence of the nitro group can enhance the compound's pharmacological properties by facilitating interactions with biological targets such as enzymes and receptors.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of 1-(Benzylsulfanyl)-2-fluoro-5-methyl-4-nitrobenzene exhibit antimicrobial properties. In one study, modifications to the nitro group were shown to increase efficacy against specific bacterial strains, highlighting the compound's potential in developing new antibiotics.
Materials Science
Development of Novel Materials
Due to its unique electronic structure, this compound is being investigated for applications in materials science. Its ability to participate in various chemical reactions allows for the creation of materials with tailored electronic or optical properties.
Example Application: Organic Light Emitting Diodes (OLEDs)
The compound's electron-withdrawing groups (fluorine and nitro) can enhance charge transport properties in OLEDs. Research into its derivatives has shown promise in improving the efficiency and stability of these devices.
Chemical Biology
Biological Probes
this compound can function as a probe in chemical biology studies. Its ability to interact with biological systems makes it suitable for investigating enzyme inhibition mechanisms or receptor binding dynamics.
Case Study: Enzyme Inhibition
Studies have demonstrated that the compound can inhibit specific enzymes involved in metabolic pathways. The benzylsulfanyl group engages in covalent interactions with nucleophilic residues in proteins, providing insights into enzyme mechanisms and potential therapeutic targets.
Industrial Chemistry
Synthesis of Specialty Chemicals
In industrial settings, this compound is utilized for synthesizing specialty chemicals and intermediates. Its reactivity allows for diverse applications across various chemical processes.
Example: Synthesis of Agrochemicals
The compound's derivatives are being explored for use in agrochemicals, where they may serve as intermediates in the production of pesticides or herbicides.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfanyl)-2-fluoro-5-methyl-4-nitrobenzene depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzylsulfanyl group can engage in covalent interactions with nucleophilic residues in proteins, while the nitro group can participate in redox reactions.
Comparison with Similar Compounds
The compound’s structural analogs differ in substituent type, position, or electronic effects. Key comparisons are outlined below:
Substituent Variations
Table 1: Substituent Comparison
Key Observations :
- Nitro Position: In the target, –NO₂ at position 4 para to –S–CH₂C₆H₅ may stabilize negative charge resonance, unlike analogs with –NO₂ at position 2 .
- Methyl vs. Bromo : The –CH₃ group (target) is less electronegative than –Br (), reducing steric bulk but enhancing electron donation to the ring.
Electronic and Steric Effects
Table 2: Electronic and Steric Properties
Key Observations :
- Steric Effects : Benzylsulfanyl contributes bulk in all analogs, but bromo () adds further steric constraints, limiting accessibility to reactive sites.
Biological Activity
1-(Benzylsulfanyl)-2-fluoro-5-methyl-4-nitrobenzene is an organic compound with potential biological activity due to its unique structural features. This article explores its synthesis, biological properties, and applications based on recent scientific research.
Chemical Structure and Synthesis
The compound consists of a benzene ring substituted with a benzylsulfanyl group , a fluorine atom , a methyl group , and a nitro group . The synthesis typically involves several steps:
- Formation of Benzylsulfanyl Intermediate : Reacting benzyl chloride with sodium sulfide.
- Nitration : Introducing the nitro group using concentrated sulfuric and nitric acid.
- Methylation : Using Friedel-Crafts alkylation with methyl chloride and a Lewis acid catalyst.
This multi-step process can be optimized for industrial production to enhance yield and purity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently binding to nucleophilic residues in proteins, particularly through the benzylsulfanyl group.
- Redox Reactions : The nitro group can participate in redox reactions, influencing cellular pathways and potentially leading to cytotoxic effects .
Pharmacological Applications
- Medicinal Chemistry : The compound serves as a precursor for synthesizing biologically active molecules, including potential pharmaceuticals.
- Chemical Biology : It can function as a probe in biological systems, particularly in enzyme inhibition studies .
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of compounds similar to this compound. For instance:
- A study evaluated fluorinated derivatives for their cytotoxic effects on glioblastoma cells, revealing that modifications at the C-2 position enhanced stability and uptake, making them effective at lower doses .
| Compound | IC50 (µM) | Target | Notes |
|---|---|---|---|
| 2-DG Analog | 10 | Hexokinase | Enhanced stability compared to non-fluorinated analogs |
| This compound | TBD | Various Enzymes | Potentially effective against specific cancer types |
Q & A
Q. What are the common synthetic routes for preparing 1-(Benzylsulfanyl)-2-fluoro-5-methyl-4-nitrobenzene, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. Key steps include:
- Nucleophilic substitution : Benzylthiol reacts with a halogenated precursor (e.g., 2-fluoro-5-methyl-4-nitrobenzene) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzylsulfanyl group.
- Nitration : Controlled nitration at the 4-position using HNO₃/H₂SO₄, ensuring regioselectivity by leveraging the directing effects of existing substituents.
Critical parameters: - Temperature : Excessive heat during nitration risks byproducts (e.g., di-nitration).
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.
- Order of substituent introduction : Fluorine and methyl groups are typically introduced before nitration to avoid steric hindrance .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.5 ppm) and substituent effects (e.g., fluorine deshields adjacent protons). The benzylsulfanyl group shows a singlet for the CH₂ group (δ ~4.5 ppm) and aromatic splitting patterns. Nitro groups induce downfield shifts in adjacent carbons.
- IR spectroscopy : Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch). The C-S bond appears at ~650–700 cm⁻¹.
- Mass spectrometry : Molecular ion [M⁺] confirms molecular weight (e.g., m/z 305 for C₁₄H₁₂FNO₂S). Fragmentation patterns distinguish benzylsulfanyl from other thioethers .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular structure and confirm regiochemistry in derivatives of this compound?
- Methodological Answer :
- Single-crystal growth : Slow evaporation of saturated solutions in solvents like dichloromethane/hexane.
- Data collection : High-resolution synchrotron radiation or Mo-Kα sources (λ = 0.71073 Å) for accurate bond-length measurements.
- Refinement with SHELXL : Software parameters (e.g., R-factors < 5%) validate bond angles/distances. For example, the Co(II) complex in shows a distorted octahedral geometry with axial Cl ligands, confirmed by bond angles (N-Co-S ~80°) .
Q. What strategies reconcile contradictions between computational predictions and experimental spectroscopic data for nitroaromatic compounds like this compound?
- Methodological Answer :
- Solvent effects : DFT calculations (B3LYP/6-311+G**) may underestimate solvent-induced shifts. Compare gas-phase vs. solution-phase models.
- Crystal packing vs. solution dynamics : X-ray structures (rigid lattice) may differ from NMR (dynamic solution). Use variable-temperature NMR to assess conformational flexibility.
- Error analysis : Cross-validate with alternative methods (e.g., Raman spectroscopy for nitro group confirmation) .
Q. How is the antitumor activity of benzylsulfanyl derivatives evaluated, and what statistical methods ensure assay reliability?
- Methodological Answer :
- Cell-based assays : Use the NCI-60 panel (e.g., HT29 colon cancer, SNB-75 CNS) with MTT or SRB protocols. Measure growth inhibition (GP%) at 10 µM.
- Dose-response curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
- Statistical validation : ANOVA with post-hoc Tukey tests to compare replicates. For example, reports GP 9.28% for renal line RFX 393, requiring p < 0.05 for significance .
Explain the role of Lawesson’s reagent in synthesizing benzylsulfanyl-containing heterocycles and how reaction conditions affect product distribution.
- Methodological Answer :
- Thiolation/cyclization : Lawesson’s reagent (LR) converts carbonyl groups (e.g., amides, esters) to thioamides/thioesters, enabling cyclization. For example, LR facilitates cyclization of ethyl 2-{[1-(benzylsulfanyl)...} into thiazole sulfonamides ().
- Optimization :
- Temperature : 80–100°C in THF/toluene minimizes side reactions.
- Stoichiometry : Excess LR (1.2–1.5 eq) ensures complete conversion.
- Workup : Quench with aqueous NaHCO₃ to remove unreacted LR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
